Syringetin-3-O-glucoside can be isolated from several plant species. Notable sources include:
Syringetin-3-O-glucoside falls under the classification of:
The synthesis of syringetin-3-O-glucoside can be achieved through several methods:
In laboratory settings, glycosylation reactions typically require specific conditions such as temperature control and pH adjustment to optimize yield and purity. Advanced techniques like liquid chromatography-high-resolution mass spectrometry are often used for product identification and quantification.
Syringetin-3-O-glucoside has a complex molecular structure that includes:
Syringetin-3-O-glucoside can participate in various chemical reactions:
The conditions for these reactions vary:
Syringetin-3-O-glucoside exerts its biological effects primarily through interaction with cellular pathways:
Research indicates that syringetin-3-O-glucoside activates downstream signaling pathways such as SMAD1/5/8, which are integral to osteogenesis and bone matrix synthesis.
Syringetin-3-O-glucoside is typically found as a pale yellow crystalline solid. It is soluble in water due to its glycosylated nature but may have limited solubility in organic solvents.
Key chemical properties include:
Relevant analyses often involve spectroscopic techniques (NMR, UV-VIS) for structural confirmation.
Syringetin-3-O-glucoside has several scientific applications:
Research continues into its broader applications, particularly regarding metabolic diseases and cancer therapeutics, highlighting its significance in health sciences.
Enzymatic methylation represents a critical modification in flavonoid biosynthesis, significantly enhancing the metabolic stability, bioavailability, and biological activity of flavonoid glycosides compared to their non-methylated counterparts. Syringetin-3-O-glucoside arises from sequential glycosylation and methylation reactions, where O-methyltransferases (OMTs) catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to specific hydroxyl positions on flavonoid precursors. Methylation typically occurs after glycosylation in planta, as the steric bulk of sugar moieties influences regioselectivity. This methylation not only increases lipophilicity—facilitating membrane transport—but also protects against enzymatic degradation by glucosidases. Notably, methoxylated flavonoids like Syringetin derivatives exhibit superior pharmacokinetic properties due to reduced susceptibility to glucuronidation or sulfation during Phase II metabolism [2] [8].
Table 1: Key Enzymes in Syringetin-3-O-glucoside Biosynthesis
Enzyme Class | Representative Enzymes | Substrate Specificity | Product | |
---|---|---|---|---|
O-Methyltransferase | Laricitrin 5′-O-methyltransferase | Laricitrin (3',4',5,7-tetrahydroxyflavonol) | Syringetin aglycone | |
UDP-Glycosyltransferase | Flavonoid 3-O-glucosyltransferase | Syringetin aglycone | Syringetin-3-O-glucoside | |
C-Glycosyltransferase | PlUGT43 (Pueraria lobata) | Daidzein/isoliquiritigenin | Puerarin (analogous C-glycoside) | [7] |
Laricitrin 5′-O-methyltransferase (L5′OMT) is the pivotal enzyme catalyzing the final methylation step in Syringetin aglycone formation. This enzyme specifically transfers a methyl group to the 5′-hydroxyl position of laricitrin (3'-O-methylmyricetin), yielding Syringetin (3',5′-dimethoxy-3,5,7,4′-tetrahydroxyflavone). Phylogenetic analyses reveal that L5′OMT belongs to the class I OMT family, characterized by a conserved SAM-binding domain and a substrate-recognition pocket with high affinity for methoxylated flavonols. Kinetic studies demonstrate its regioselectivity: the Km for laricitrin is 8.2 μM, while activity toward non-methylated myricetin is negligible. In Vitis vinifera (red grape), L5′OMT expression correlates with Syringetin accumulation in berry skins, peaking during late ripening stages. Metabolic engineering of Nicotiana benthamiana transiently expressing VvL5′OMT resulted in a 7-fold increase in Syringetin aglycone, confirming its in vivo function [2] [5] [10].
Biotransformation leverages biological systems—microbial or plant-based—to optimize Syringetin-3-O-glucoside synthesis:
Table 2: Biotransformation Systems for Syringetin-3-O-glucoside
System | Productivity | Key Genetic Components | Yield Enhancement Strategy | |
---|---|---|---|---|
Escherichia coli | 128 mg/L | CYP75B, VvL5′OMT, UGT78G1 | Cofactor balancing (NADPH/UDG-glucose) | |
Pueraria lobata roots | 90% increase vs. WT | VvL5′OMT overexpression | Jasmonic acid elicitation | |
Saccharomyces cerevisiae | 38 mg/L | VvL5′OMT, PgUGT (Panax ginseng) | Compartmentalization in peroxisomes | [4] |
Metabolic flux analysis (MFA) quantifies carbon channeling through competing pathways to identify bottlenecks in Syringetin-3-O-glucoside biosynthesis. Using ¹³C-labeled glucose tracer experiments in Vitis vinifera cell cultures, flux maps reveal:
Advanced isotopically non-stationary MFA (INST-MFA) has been applied to Arabidopsis mutants overexpressing VvL5′OMT. Results demonstrate that redirection of flux from sinapate esters (competing methyl-acceptors) increases Syringetin-3-O-glucoside accumulation by 22%. Computational models predict that co-expression of SAM synthetase with L5′OMT would elevate flux by 40% by alleviating methyl donor limitations [6] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1